N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide
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Overview
Description
N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C8H11BrN2OS and its molecular weight is 263.15. The purity is usually 95%.
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Scientific Research Applications
Drug Design and CDK2 Inhibition
N-(5-Bromo-1,3-thiazol-2-yl)butanamide, a related compound, showed activity as a CDK2 inhibitor in high throughput screening. Through structure-based drug design, potent and selective CDK2 inhibitors were developed, highlighting its potential in targeted drug discovery for cancer treatment (Vulpetti et al., 2006).
Photosensitizer Development for Cancer Therapy
The development of zinc phthalocyanines substituted with benzenesulfonamide derivatives, which include structural motifs similar to N-(5-Bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, demonstrates their utility as photosensitizers with high singlet oxygen quantum yield. These compounds are crucial for photodynamic therapy, offering a novel approach to cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Antibacterial Studies
The synthesis of cadmium (II) complex derived from a similar azo ligand based on 5-bromo-thiazole showcases its antimicrobial potential. These studies contribute to understanding how structural variations impact biological activity, suggesting that derivatives of this compound may also hold antimicrobial properties (Jaber, Kyhoiesh, & Jawad, 2021).
Synthesis of Imidazole-Amine Ligands
Research on N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a compound with a similar core structure, demonstrates its utility in synthesizing imidazole-amine ligands with variable second-coordination spheres. This has implications for developing more complex molecules with specific functions, highlighting the versatility of such compounds in synthetic chemistry (Cheruzel et al., 2011).
Aluminum(III) Detection
Studies on phenyl-2-thiazoline fluorophores for aluminum(III) detection demonstrate the utility of thiazole derivatives in creating selective sensors for metal ions. This research suggests potential applications of this compound in environmental monitoring and diagnostic assays (Lambert et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit platelet aggregation . This suggests that N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide may also target platelets or related proteins involved in the coagulation cascade.
Mode of Action
It’s suggested that similar compounds prevent the activation of the p2y12 receptor in human platelets . This receptor is crucial for platelet aggregation, a key step in the formation of blood clots.
Result of Action
Similar compounds have shown activity against endometriosis and polycystic ovary syndrome . This suggests that this compound may have potential therapeutic applications in these conditions.
Safety and Hazards
Future Directions
The development of small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is a desirable future direction . The 2-aminothiazole scaffold, which is a part of the structure of “N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c1-8(2,3)6(12)11-7-10-4-5(9)13-7/h4H,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGIOMZEOSAJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840493-84-7 |
Source
|
Record name | N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.